Lipophilicity: 3-Nitro vs. 5-Nitro Isomer
(2-Bromo-3-nitrophenyl) phenyl ketone (2-bromo-3-nitrobenzophenone) exhibits a predicted LogP of 3.26 [1]. In contrast, the regioisomeric 2-bromo-5-nitrobenzophenone (CAS 183110-88-5) has a significantly higher LogP of 4.11150 . This difference of 0.85 log units indicates that the 3-nitro isomer is considerably less lipophilic and therefore expected to have higher aqueous solubility and reduced membrane permeability relative to the 5-nitro isomer. For applications requiring a balance of solubility and permeability, the 3-nitro isomer may be advantageous.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 (predicted) |
| Comparator Or Baseline | 2-Bromo-5-nitrobenzophenone: LogP = 4.11150 |
| Quantified Difference | ΔLogP = -0.85 |
| Conditions | Predicted/calculated LogP values from different sources; cross-study comparison |
Why This Matters
LogP differences impact solubility and bioavailability; the lower LogP of the 3-nitro isomer may favor applications requiring better aqueous solubility.
- [1] SIELC Technologies. (2-Bromo-3-nitrophenyl) phenyl ketone. https://sielc.com/2-bromo-3-nitrophenyl-phenyl-ketone View Source
